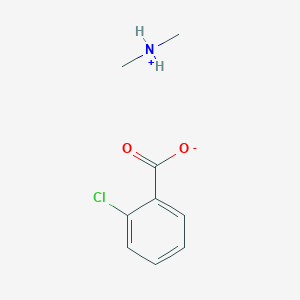
Zobar
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Zobar involves the esterification of benzoic acid with 2-ethylhexanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out at elevated temperatures, usually around 150-200°C, to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors equipped with efficient mixing and heating systems. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Zobar undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Zobar has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Zobar involves its ability to interact with synthetic resinous materials, imparting a softening and flexibilizing effect. This is achieved through the plasticizer’s ability to reduce intermolecular forces between polymer chains, increasing their mobility and flexibility . In antimicrobial applications, this compound disrupts bacterial cell membranes, leading to cell lysis and death.
Comparaison Avec Des Composés Similaires
Diisononyl phthalate: Another plasticizer used in similar applications but contains phthalates.
Diisodecyl phthalate: Similar to diisononyl phthalate but with a longer carbon chain.
Dioctyl terephthalate: A non-phthalate plasticizer with similar properties to Zobar.
Uniqueness: this compound is unique due to its high solvating power and non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers. Its compatibility with a wide range of synthetic resinous materials and its ability to impart flexibility and softness to these materials make it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
1338-32-5 |
|---|---|
Formule moléculaire |
C9H12ClNO2 |
Poids moléculaire |
201.65 g/mol |
Nom IUPAC |
2-chlorobenzoate;dimethylazanium |
InChI |
InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3 |
Clé InChI |
JLEQUYOQVZXFFW-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
SMILES canonique |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
Key on ui other cas no. |
1338-32-5 |
Synonymes |
BENZAC354 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















